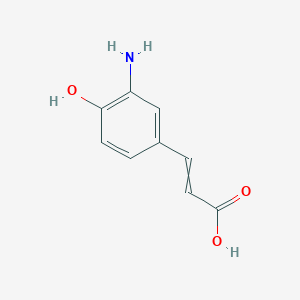
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid is an organic compound with a molecular structure that includes an amino group, a hydroxy group, and a phenyl ring attached to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-nitro-4-hydroxycinnamic acid with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process efficient and cost-effective.
化学反応の分析
Types of Reactions
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of 3-(3-oxo-4-hydroxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-(3-halogen-4-hydroxyphenyl)prop-2-enoic acid.
科学的研究の応用
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of an amino group.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-(3-Hydroxyphenyl)prop-2-enoic acid: Similar structure but without the amino group, affecting its biological activity.
Uniqueness
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
90717-70-7 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
3-(3-amino-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,10H2,(H,12,13) |
InChIキー |
YFSWWWWRYQAWSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)

![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
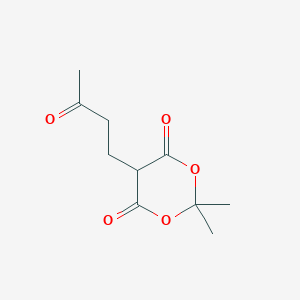
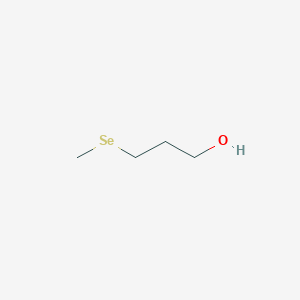
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
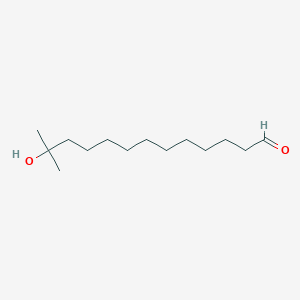

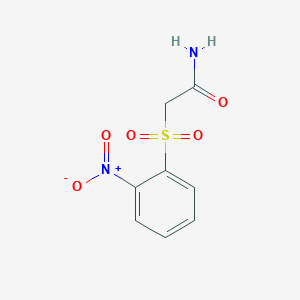


![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
